LogP (Lipophilicity) Comparison: Target Compound vs. 1-Yl Regioisomer
The calculated octanol-water partition coefficient (logP) for the target 2-yl substituted compound is 2.3246, whereas its 1-yl regioisomer exhibits a significantly higher logP of 2.6396 . This difference, calculated using the same ACD/Labs prediction method, indicates that the 1-yl isomer is approximately 13.6% more lipophilic.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.3246 |
| Comparator Or Baseline | 1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-ol: 2.6396 |
| Quantified Difference | ΔlogP = 0.315 (13.6% higher for 1-yl isomer) |
| Conditions | ACD/Labs Percepta platform predicted values for neutral species |
Why This Matters
This quantifiable difference in lipophilicity can directly influence membrane permeability and plasma protein binding, making the 2-yl isomer a distinctly different starting point for optimizing a compound's ADME properties.
